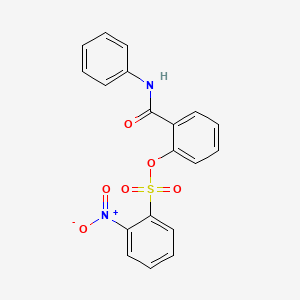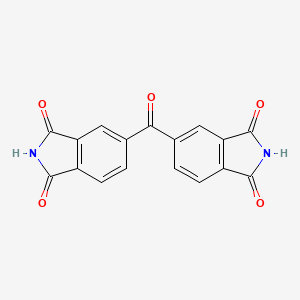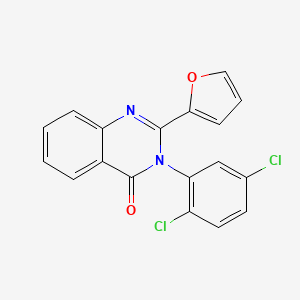
2-(Phenylcarbamoyl)phenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anilinocarbonyl group, a nitro group, and a benzenesulfonate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the anilinocarbonyl intermediate. This intermediate is then reacted with a nitrobenzene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The anilinocarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific structure and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(anilinocarbonyl)phenyl]-2-nitrobenzamide
- 2-(anilinocarbonyl)phenyl 4-nitrobenzoate
Uniqueness
2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C19H14N2O6S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H14N2O6S/c22-19(20-14-8-2-1-3-9-14)15-10-4-6-12-17(15)27-28(25,26)18-13-7-5-11-16(18)21(23)24/h1-13H,(H,20,22) |
InChI Key |
NROOCDFMARZNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-ethyl-12-methyl-4-phenyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10875578.png)
![4-benzyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide](/img/structure/B10875588.png)

![2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B10875615.png)
![4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875618.png)
![3-cyclohexyl-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10875621.png)
![4-(Phenylsulfonyl)benzyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B10875636.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10875637.png)
![3-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-2-ol](/img/structure/B10875638.png)
![1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol](/img/structure/B10875643.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide](/img/structure/B10875650.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875652.png)

![2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B10875665.png)
